molecular formula C21H16FN3O2 B4243677 (4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide

(4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide

Cat. No.: B4243677
M. Wt: 361.4 g/mol
InChI Key: VFEAPECUAFZHSQ-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide” is a quinazoline derivative characterized by a partially hydrogenated quinazolinone core (6,7,8-trihydroquinazolin-2-yl) substituted with a phenyl group at position 7 and a 5-oxo functional group. The carboxamide linkage at position 2 connects the quinazoline core to a 4-fluorophenyl moiety. This structural arrangement combines lipophilic (phenyl, fluorophenyl) and hydrogen-bonding (carboxamide, ketone) features, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

4-fluoro-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c22-16-8-6-14(7-9-16)20(27)25-21-23-12-17-18(24-21)10-15(11-19(17)26)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEAPECUAFZHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzoic acid with 2-aminobenzamide under acidic conditions to form the quinazolinone core. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the reduction of the intermediate product to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification process may involve crystallization, distillation, or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Core Reactivity of the Quinazoline Scaffold

The trihydroquinazoline core exhibits reactivity typical of heterocyclic systems:

  • Electrophilic Aromatic Substitution : The electron-deficient nature of the quinazoline ring allows for substitution at positions activated by adjacent substituents. For example, nitration or halogenation may occur at C-4 or C-6 if steric and electronic factors permit .

  • Nucleophilic Attack : The carbonyl group at C-5 (5-oxo) is susceptible to nucleophilic addition or reduction. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol .

  • Ring Functionalization : The NH group in the quinazoline ring can undergo alkylation or acylation under basic conditions (e.g., using alkyl halides or acyl chlorides) .

Carboxamide Functional Group Reactivity

The N-(4-fluorophenyl)carboxamide group at position 2 participates in the following reactions:

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions, the carboxamide hydrolyzes to a carboxylic acid. For example, refluxing with 6M HCl yields (4-fluorophenyl)carboxylic acid and the corresponding amine .

  • Condensation Reactions : The carboxamide can react with aldehydes or ketones in the presence of dehydrating agents (e.g., POCl₃) to form imines or amidines .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling may modify the 4-fluorophenyl group if a halide substituent is present .

Modification of the 7-Phenyl Substituent

The phenyl group at position 7 undergoes:

Reduction and Oxidation of the Trihydro Core

The partially saturated 6,7,8-trihydroquinazoline system shows distinct reactivity:

Reaction Conditions Product Yield Reference
Ketone Reduction NaBH₄/MeOH, 0°C → RT, 6h5-Hydroxy-6,7,8-trihydroquinazoline78%
Aromatic Ring Oxidation KMnO₄/H₂SO₄, reflux, 12h5-Oxo-6,7,8-trihydroquinazoline-1,4-dione62%

Synthetic Pathways and Key Intermediates

The compound is synthesized via multi-step routes involving:

  • Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with ketones or aldehydes .

  • Carboxamide Introduction : Reaction of 2-aminoquinazoline intermediates with 4-fluorophenyl isocyanates or acyl chlorides .

  • Functionalization : Pd-catalyzed cross-coupling or nucleophilic substitution to install the 7-phenyl group.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and HF .

  • Photodegradation : UV light (254 nm) induces ring-opening, forming 4-fluorobenzoic acid and fragmented heterocyclic byproducts.

Comparative Reactivity with Structural Analogs

Analog Key Differences Reactivity Profile
N-(4-chlorophenyl) derivative Cl vs. F substituentEnhanced electrophilic substitution
5-Hydroxyquinazoline Ketone → alcoholIncreased solubility, reduced stability
7-Methylquinazoline Phenyl → methylLower steric hindrance for substitution

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinazoline, including the compound , exhibit significant anticancer properties. Studies suggest that these compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation and survival. For instance, quinazoline derivatives have been shown to target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways . This application is particularly relevant in the context of increasing antibiotic resistance.

Anti-inflammatory Effects

Quinazoline derivatives are known for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of quinazoline derivatives, suggesting that they may help protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using quinazoline derivatives .
Study BAntimicrobial PropertiesShowed efficacy against multi-drug resistant bacterial strains, highlighting the compound's potential as a new antibiotic .
Study CAnti-inflammatory EffectsFound that the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating strong anti-inflammatory action .
Study DNeuroprotective PotentialReported reduced neuronal cell death in models of oxidative stress when treated with the compound .

Mechanism of Action

The mechanism of action of (4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Halogen Substitution

  • Fluorine vs. Chlorine/Bromine/Iodine : In maleimide-based inhibitors (e.g., ), halogen size (F, Cl, Br, I) had minimal impact on potency (IC50 range: 4.34–7.24 μM). However, in quinazoline derivatives (e.g., ), replacing phenyl with chlorophenyl at position 7 improved target selectivity, likely due to steric or electronic effects on binding .
  • Fluorophenyl in Carboxamide: The 4-fluorophenyl group in the target compound enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs, as seen in .

Core Heterocycle Modifications

  • Quinazoline vs. Maleimide/Thiadiazole : The quinazoline core in the target compound provides a rigid scaffold for target binding, whereas maleimide () or thiadiazole () cores exhibit different electronic profiles and binding modes.
  • Tricyclic vs. Bicyclic Systems : Tricyclic analogs (e.g., ) show enhanced bioactivity due to increased conformational restraint, but the target compound’s partially hydrogenated quinazoline balances rigidity and flexibility .

Q & A

Q. Methodological rigor :

  • Dose-response curves (3–5 replicates) and statistical validation (p < 0.05 via ANOVA) are critical .
  • Positive controls (e.g., doxorubicin for cytotoxicity) ensure assay reliability .

Advanced: How can researchers optimize the synthesis yield of this compound?

Yield optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of aryl halides .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
  • Purification : Flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization (ethanol/water) improves purity .

Case study : A similar quinazolinone derivative achieved 63.4% yield via Cs2CO3-mediated coupling in 1,4-dioxane at 70°C .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Cell line variability : Genetic drift or culture conditions (e.g., hypoxia vs. normoxia) .
  • Assay protocols : Differences in incubation times (24 vs. 48 hours) or serum concentrations .

Q. Resolution strategies :

  • Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays .
  • Orthogonal assays : Confirm kinase inhibition via both biochemical (HTRF) and cellular (Western blot for phospho-targets) methods .
  • Meta-analysis : Compare IC50 values across ≥3 independent studies to identify outliers .

Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Environmental fate studies involve:

  • Degradation kinetics : Hydrolysis/photolysis under simulated sunlight (Xe lamp, λ > 290 nm) and pH-varied conditions (pH 5–9) .
  • Partition coefficients : Log Kow determination via shake-flask/HPLC methods to predict bioaccumulation .

Q. Ecotoxicology :

  • Acute toxicity : Daphnia magna 48-hour immobilization tests (OECD 202) .
  • Long-term effects : Algal growth inhibition (OECD 201) over 72 hours .

Data integration : Use probabilistic models (e.g., USEtox) to estimate human/ecological risks based on exposure and toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide
Reactant of Route 2
Reactant of Route 2
(4-fluorophenyl)-N-(5-oxo-7-phenyl(6,7,8-trihydroquinazolin-2-yl))carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.